molecular formula C10H18O B1667372 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 507-70-0

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B1667372
CAS No.: 507-70-0
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-SFVIPPHHSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound and a terpene derivative, known for its distinctive camphor-like aroma. It exists as two enantiomers, (+)-borneol and (-)-borneol, both of which are found in nature. This compound is commonly found in essential oils of various plants such as rosemary, ginger, camphor, thyme, and rosemary . It has been used in traditional medicine for centuries and continues to be of interest in modern scientific research.

Mechanism of Action

Target of Action

Borneol and its isomer, Isoborneol, primarily target biological membranes, including the brain capillary endothelium, stratum corneum, corneal epithelium, and mucosal membranes . These targets play a crucial role in controlling the entry of substances into cells and tissues.

Mode of Action

Borneol and Isoborneol interact with their targets by altering the properties of cell membranes. They modulate multiple ATP binding cassette transporters and tight junction proteins, which are major contributors to the opening functions of the blood-brain barrier . Borneol has also been found to improve cerebral blood flow, inhibit neuronal excitotoxicity, block Ca2+ overload, and resist reactive oxygen species injury .

Isoborneol, like Borneol, is synthesized from a secondary alcohol (borneol) to a ketone (camphor) through an oxidation process. The oxidizing agent in this step is sodium hypochlorite .

Biochemical Pathways

Borneol is involved in various biochemical pathways. It has been found to improve the body’s ability to resist reactive oxygen species by increasing the activity of antioxidant enzymes and activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .

Isoborneol is synthesized from borneol through an oxidation process to form camphor, which is then reduced back to another alcohol, isoborneol .

Pharmacokinetics

Borneol is a highly lipid-soluble, bicyclic monoterpene . It has been found to enhance drug delivery across various physiological barriers, including the blood-brain barrier, mucosal barriers, and others . The absolute bioavailability of Borneol following intranasal and oral administration was found to be 90.68% and 42.99%, respectively .

Result of Action

The molecular and cellular effects of Borneol’s action include antagonizing blood-brain barrier injury, intervening in inflammatory reactions, and preventing neuron excessive death in the subacute ischemic stage. In the late stage, Borneol promotes neurogenesis and angiogenesis in the treatment of ischemic stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Borneol and Isoborneol. For instance, the growth of secondary metabolites of 2-MIB and GSM, which include Borneol, are based on environmental factors specifically phosphorus, nitrogen, and temperature . An increase in eutrophication due to fertilizer application from agricultural activities may enhance the level of these metabolites .

Biochemical Analysis

Biochemical Properties

Borneol is effective in the prevention and treatment of nerve injury in ischemic stroke . Its mechanisms of action include improvement of cerebral blood flow, inhibition of neuronal excitotoxicity, blocking of Ca 2+ overload, and resistance to reactive oxygen species injury in the acute ischemic stage . Borneol reduces p53 expression in the cortex and striatum .

Cellular Effects

Borneol has shown to have neuroprotective effects in many experiments . In the subacute ischemic stage, Borneol may antagonize blood-brain barrier injury, intervene in inflammatory reactions, and prevent neuron excessive death .

Molecular Mechanism

Borneol prevents neuronal injury after cerebral ischemia via multiple action mechanisms, and it can mobilize endogenous nutritional factors to hasten repair and regeneration of brain tissue . Borneol has anti-apoptotic effects by down-regulating the expression levels of p53 and caspase-3, and regulating the ratio of BAX and BCL-2 .

Temporal Effects in Laboratory Settings

The neuroprotective effects of Borneol are mediated by various therapeutic factors, deficiency caused by a single-target drug is avoided . Borneol promotes other drugs to pass through the blood-brain barrier to exert synergistic therapeutic effects .

Transport and Distribution

Borneol, belonging to the class of camphene is a highly lipid-soluble, bicyclic monoterpene with characteristic fragrance and pungent, bitter taste . This suggests that Borneol can easily cross cell membranes and distribute within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol can be synthesized through the reduction of camphor. The Meerwein–Ponndorf–Verley reduction, a reversible process, is one method used to achieve this. Another method involves the reduction of camphor with sodium borohydride, which is fast and irreversible, yielding isoborneol as the main product .

Industrial Production Methods: The compound can also be derived from other plants in the Artemisia and Blumea genera through steam distillation of the tree’s bark .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Camphor

    Reduction: Isoborneol

Scientific Research Applications

Properties

CAS No.

507-70-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1

InChI Key

DTGKSKDOIYIVQL-SFVIPPHHSA-N

Isomeric SMILES

C[C@]12CCC(C1(C)C)CC2O

SMILES

CC1(C2CCC1(C(C2)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Appearance

Solid powder

boiling_point

212 °C

Color/Form

White to off-white crystals
White translucent lumps

density

Leaves from ligroin;  MP 206 °C;  BP 213 °C;  density: 1.011 g/cu cm at 20 °C. Insoluble in water;  very soluble in ethanol, ether, benzene /Borneol, (+/-)-/

flash_point

150 °F (60 °C) /closed cup/

melting_point

202 °C
Hexanogal plates from petroleum ether;  melting point: 204 °C;  boiling point: 210 °C at 779 mm Hg /L-Borneol/

10385-78-1
507-70-0
124-76-5
464-43-7

physical_description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
Liquid
White translucent solid;  [Hawley]
Solid;  [Merck Index] Chunks or powder;  [Alfa Aesar MSDS]
White to off-white crystals;  piney camphoraceous aroma

Pictograms

Flammable

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.

solubility

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
Slightly soluble in proylene glycol;  Very slightly soluble in water;  Insoluble in vegatable oils
Soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

orneol
isoborneol
isoborneol, (1R-endo)-isomer
isoborneol, (1R-exo)-isomer
isoborneol, (1S-endo)-isomer
isoborneol, (1S-exo)-isomer
isoborneol, (endo)-isomer
isoborneol, (endo-(+-))-isomer
isoborneol, (exo)-isome

vapor_pressure

0.03 [mmHg]
5.02X10-2 mm Hg at 25 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
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Synthesis routes and methods III

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

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